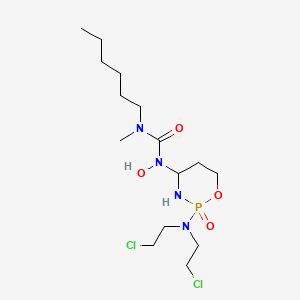
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-hexyl-N-hydroxy-N'-methyl-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物是一种复杂的化合物,在化学、生物学和医药等领域有着广泛的应用。该化合物以其独特的结构而闻名,包括尿素部分、双(2-氯乙基)氨基和四氢-2H-1,3,2-恶氮磷杂环己烷环。这些官能团的存在使其具有多样的化学反应性和生物活性。
准备方法
合成路线和反应条件
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括四氢-2H-1,3,2-恶氮磷杂环己烷环的形成,然后是双(2-氯乙基)氨基的引入和尿素部分的引入。反应条件通常需要控制温度、特定溶剂和催化剂,以确保最终产物的产率高和纯度高。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的间歇式或连续式工艺。使用自动化反应器和精确控制反应参数对于实现一致的质量和效率至关重要。最终产物的纯化通常采用结晶、蒸馏或色谱等技术进行。
化学反应分析
反应类型
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可以改变官能团,导致形成还原的衍生物。
取代: 双(2-氯乙基)氨基可以发生亲核取代反应,从而形成新的化合物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和亲核试剂(例如,胺)。反应条件,例如温度、溶剂和 pH 值,被仔细控制以实现所需的结果。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生各种氧化物,而取代反应可以产生一系列取代的衍生物。
科学研究应用
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物在科学研究中具有众多应用:
化学: 它被用作有机合成的试剂和制备其他复杂分子的前体。
生物学: 该化合物因其潜在的生物活性而被研究,包括其对细胞过程的影响及其与生物大分子的相互作用。
医药: 研究探索其潜在的治疗应用,例如其在药物开发中的应用和作为化疗剂的使用。
工业: 该化合物用于开发新材料,以及作为生产各种工业化学品的中间体。
作用机制
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物的作用机制涉及其与特定分子靶标和途径的相互作用。双(2-氯乙基)氨基已知可以烷基化 DNA,导致形成抑制 DNA 复制和转录的交联。这种作用与其作为化疗剂的潜在用途特别相关,在该用途下,它可以诱导快速分裂的癌细胞死亡。
相似化合物的比较
类似化合物
环磷酰胺: 一种广为人知的化疗剂,具有类似的双(2-氯乙基)氨基。
伊福斯酰胺: 另一种化疗剂,其结构与所讨论的化合物相似。
美法仑: 含有双(2-氯乙基)氨基,用于癌症治疗。
独特性
尿素,N-(2-(双(2-氯乙基)氨基)四氢-2H-1,3,2-恶氮磷杂环己烷-4-基)-N’-己基-N-羟基-N’-甲基-,P-氧化物之所以独特,是因为它独特地结合了官能团,以及其具有多样的化学反应性和生物活性。它的结构使其能够与生物分子进行靶向相互作用,使其成为研究和治疗应用中宝贵的化合物。
属性
CAS 编号 |
97139-51-0 |
|---|---|
分子式 |
C15H31Cl2N4O4P |
分子量 |
433.3 g/mol |
IUPAC 名称 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-hexyl-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C15H31Cl2N4O4P/c1-3-4-5-6-10-19(2)15(22)21(23)14-7-13-25-26(24,18-14)20(11-8-16)12-9-17/h14,23H,3-13H2,1-2H3,(H,18,24) |
InChI 键 |
CDJOCLAQLHCSKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















